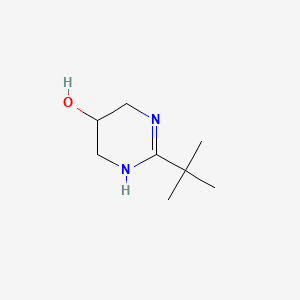










|
REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][CH2:9][CH:10]([OH:13])[CH2:11][NH2:12]>O>[C:2]([C:1]1[NH:8][CH2:9][CH:10]([OH:13])[CH2:11][N:12]=1)([CH3:5])([CH3:4])[CH3:3]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CN)O
|
|
Name
|
|
|
Quantity
|
167.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
177.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CN)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
59 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was kept warm on a hot plate stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
held at 275° C., at a rate of 1.5 g/min
|
|
Type
|
CUSTOM
|
|
Details
|
A preheater tube held at 250° C.
|
|
Type
|
CUSTOM
|
|
Details
|
condensed with a hot water condenser
|
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
|
Type
|
ADDITION
|
|
Details
|
containing crystalline solid
|
|
Type
|
CUSTOM
|
|
Details
|
was stripped on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to remove water
|
|
Type
|
ADDITION
|
|
Details
|
A roughly equal volume of acetonitrile was added
|
|
Type
|
CUSTOM
|
|
Details
|
crystalline product was collected on
|
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 60° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1NCC(CN1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 139.2 g | |
| YIELD: PERCENTYIELD | 62% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |